molecular formula C10H19FN2O2 B15067961 Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate

Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B15067961
M. Wt: 218.27 g/mol
InChI Key: QJBVSYYFYCEZGQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate (CAS 1207853-03-9) is a chiral pyrrolidine derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a fluoromethyl group, which can significantly alter the physicochemical and pharmacokinetic properties of potential drug candidates, making it a valuable building block for structure-activity relationship (SAR) studies . Its molecular formula is C10H19FN2O2, with a molecular weight of 218.27 g/mol . The specific stereochemistry is defined as (2S,4R) for the enantiomerically pure form . This reagent is commonly employed as a synthetic intermediate, with its tert-butoxycarbonyl (Boc) group serving as a protecting group for the secondary amine, allowing for further selective functionalization at the amino group . It is supplied as a solid and is intended for research purposes only in laboratory settings. This product is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6,12H2,1-3H3

InChI Key

QJBVSYYFYCEZGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CF)N

Origin of Product

United States

Preparation Methods

Synthesis of Hydroxymethyl Intermediate

The synthesis begins with Boc-protected (2S,4R)-4-hydroxyproline methyl ester. The methyl ester at the 2-position is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature:
$$
\text{Boc-(2S,4R)-4-hydroxyproline methyl ester} \xrightarrow{\text{LiAlH}_4} \text{Boc-(2S,4R)-4-hydroxyprolinol}
$$

Fluorination with DAST

The hydroxymethyl group is fluorinated using diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at -78°C:
$$
\text{Boc-(2S,4R)-4-hydroxyprolinol} \xrightarrow{\text{DAST}} \text{Boc-(2S,4R)-4-hydroxy-2-(fluoromethyl)pyrrolidine}
$$
This step achieves >80% yield in optimized conditions.

Conversion of 4-Hydroxy to Amino Group

The 4-hydroxy group is converted to an amine via a two-step process:

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) forms the mesylate.
  • Azide Substitution and Reduction : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C, followed by Staudinger reduction with triphenylphosphine (PPh₃) and water:
    $$
    \text{Boc-(2S,4R)-4-mesyl-2-(fluoromethyl)pyrrolidine} \xrightarrow{\text{NaN}3} \text{Boc-(2S,4R)-4-azido-2-(fluoromethyl)pyrrolidine} \xrightarrow{\text{PPh}3} \text{Target compound}
    $$

Method 3: Nucleophilic Substitution with Fluoride Sources

Chloromethyl Intermediate Synthesis

A chloromethyl group is introduced at the 2-position via treatment of hydroxymethylprolinol with thionyl chloride (SOCl₂):
$$
\text{Boc-(2S,4R)-4-hydroxyprolinol} \xrightarrow{\text{SOCl}_2} \text{Boc-(2S,4R)-4-hydroxy-2-(chloromethyl)pyrrolidine}
$$

Fluoride Substitution

The chloromethyl group undergoes nucleophilic substitution with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C:
$$
\text{Boc-(2S,4R)-4-hydroxy-2-(chloromethyl)pyrrolidine} \xrightarrow{\text{KF}} \text{Boc-(2S,4R)-4-hydroxy-2-(fluoromethyl)pyrrolidine}
$$
Yields are lower (40–50%) due to poor leaving group reactivity.

Stereochemical Considerations and Resolution Techniques

Chiral Auxiliaries

Asymmetric synthesis using Evans oxazolidinones ensures the (2S,4R) configuration. The auxiliary directs stereochemistry during pyrrolidine ring formation.

Enzymatic Resolution

Racemic mixtures are resolved using lipases or esterases, which selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B (CAL-B) achieves >90% enantiomeric excess (ee).

Industrial-Scale Production Approaches

Continuous Flow Synthesis

Microreactors enhance heat and mass transfer for fluorination steps, reducing reaction times from hours to minutes.

Green Chemistry Metrics

Solvent recycling and catalytic systems (e.g., CuBr for Ullmann couplings) improve atom economy.

Summary of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Reduction/Fluorination LiAlH₄ reduction, DAST fluorination 80 High yield, mild conditions Multi-step, cost of DAST
Mitsunobu Fluoromethyl phenyl sulfone 55 Stereoretentive Moderate yield, expensive reagents
Nucleophilic Substitution KF substitution 45 Simple reagents Low yield, high temperatures

Comparative Analysis of Methods

  • Method 1 is optimal for laboratory-scale synthesis due to high yields and reproducibility.
  • Method 2 suits stereochemically complex targets but is cost-prohibitive for large-scale applications.
  • Method 3 offers simplicity but suffers from scalability issues.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate are compared below based on substituents, stereochemistry, and applications.

Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Purity Key Features Applications Reference
Tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate 2-fluoromethyl, 4-amino 242.28 ≥97% Fluorine enhances metabolic stability; Boc group aids crystallization ADC development, crystallography
Tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride 2-hydroxymethyl, 4-amino 252.74 ≥95% Hydroxymethyl increases hydrophilicity; HCl salt improves solubility Peptide synthesis
Tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate 2-methoxymethyl, 4-amino 230.30 95% Methoxy group enhances lipophilicity Kinase inhibitor intermediates
Tert-butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate Piperidine core with thienopyrimidine N/A 95% Heterocyclic amine improves binding affinity Anticancer agents

Stereochemical Variations

  • (2S,4R) vs. (2R,4S) Configuration: The (2S,4R) enantiomer (CAS 1207853-03-9) is favored in ADC synthesis due to its compatibility with L-amino acid-based linkers, whereas the (2R,4S) variant is used in spirocyclic compound synthesis .
  • Fluoromethyl vs. Ethoxymethyl: Fluoromethyl derivatives exhibit higher metabolic stability compared to ethoxymethyl analogs (e.g., tert-butyl (2S,4R)-4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate), which are prone to enzymatic hydrolysis .

Biological Activity

Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate, with the chemical formula C10H19FN2O2C_{10}H_{19}FN_2O_2 and a molecular weight of approximately 218.27 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19FN2O2C_{10}H_{19}FN_2O_2
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 1207853-03-9
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing pyrrolidine structures often exhibit significant pharmacological effects, including antimicrobial and antiviral properties.

Antimicrobial Activity

Recent studies have shown that pyrrolidine derivatives can possess substantial antibacterial activity. For instance, a related study indicated that pyrrole-based compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

Case Studies

  • Antibacterial Efficacy :
    • A series of pyrrole derivatives were evaluated for their antibacterial properties, showing promising results against various strains. This compound was included in the broader category of pyrrole derivatives that displayed significant activity against Gram-positive bacteria .
  • Antiviral Potential :
    • In antiviral studies, compounds similar in structure have shown potential against beta-coronaviruses, suggesting that this compound may also exhibit antiviral properties through mechanisms that inhibit viral entry into host cells .

Research Findings

A comprehensive review highlighted various biological activities associated with pyrrolidine derivatives, emphasizing their role in drug development for infectious diseases. The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity Type Target Organism/Pathogen MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus3.12 - 12.5
AntiviralSARS-CoV-2EC50: 1.25
AntitubercularMycobacterium tuberculosisMIC: 5

Q & A

Q. Table 1. Optimization Parameters for Key Steps

StepTemperatureCatalysts/ReagentsSolventYield Range
Fluoromethylation0–20°CDMAP, TEADCM42–69%
Boc ProtectionRTBoc anhydrideTHF78–93%

Basic: Which analytical techniques are prioritized for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR identifies protons adjacent to fluorine, showing 2JHF^2J_{HF} coupling (e.g., fluoromethyl protons split into doublets) .
    • 19^19F NMR confirms fluoromethyl presence (signals near -200 ppm) and assesses purity .
  • HRMS: Validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC/TLC: Ensures ≥95% purity for biological studies .

Advanced: How can dynamic rotational isomerism affect NMR characterization, and what strategies mitigate such issues?

Methodological Answer:
Rotational isomerism around the pyrrolidine ring or fluoromethyl group can split NMR signals (e.g., tert-butyl esters exhibit rotameric equilibria ). Strategies include:

  • Low-Temperature NMR: Slows rotational exchange, resolving overlapping peaks .
  • Decoupling Techniques: 19^19F decoupling simplifies 1^1H NMR splitting patterns.
  • Computational Modeling: Density Functional Theory (DFT) predicts dominant conformers to guide spectral assignments .

Advanced: What experimental approaches control stereoselectivity during fluoromethylation?

Methodological Answer:

  • Chiral Catalysts: Cinchona alkaloids or transition-metal complexes direct asymmetric fluorination .
  • Protecting Group Strategies: Boc protection prevents racemization of the amine during synthesis .
  • Analytical Validation: Chiral HPLC or polarimetry confirms enantiomeric excess (≥90%) .

Application-Oriented: How do the tert-butyl and fluoromethyl groups influence pharmacokinetics?

Methodological Answer:

  • Tert-Butyl Group: Enhances metabolic stability by shielding the amine from enzymatic degradation .
  • Fluoromethyl Group: Increases lipophilicity and membrane permeability while resisting oxidative metabolism .
  • Case Study: Analogous pyrrolidine derivatives show improved bioavailability in prodrug designs .

Safety: What protocols are critical for safe handling?

Methodological Answer:

  • PPE: Nitrile gloves, safety goggles, and N95 masks prevent exposure .
  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal: Neutralize spills with inert absorbents (e.g., vermiculite) and classify as hazardous waste .

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